
Perindopril Acyl-alpha-D-glucuronide
概要
説明
Perindopril Acyl-alpha-D-glucuronide is a glycosylated metabolite of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure . This compound is formed through the conjugation of perindopril with glucuronic acid, resulting in a molecule that retains the pharmacological activity of its parent compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril Acyl-alpha-D-glucuronide typically involves the glycosylation of perindopril with glucuronic acid. This reaction can be facilitated by using catalysts and specific reaction conditions to ensure the formation of the desired glucuronide . The process often involves protecting group strategies to prevent unwanted side reactions and to ensure the selective formation of the alpha-D-glucuronide isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Perindopril Acyl-alpha-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Pharmacokinetic Studies
Perindopril Acyl-alpha-D-glucuronide is primarily used as a marker for the metabolic processing of perindopril. Understanding its formation and behavior can aid in predicting drug interactions and individual responses to treatment. Its synthesis occurs through glucuronidation, a metabolic pathway that enhances the solubility of perindopril, facilitating its excretion from the body.
Key Features:
- Molecular Formula: C25H40N2O11
- Molecular Weight: Approximately 544.59 g/mol
- Role: Marker for metabolic processing of perindopril
Clinical Applications
This compound has implications in clinical settings, particularly concerning hypertension and heart failure management. By monitoring levels of this metabolite, healthcare providers can gain insights into patient adherence to medication regimens and potential adverse effects associated with drug metabolism.
Clinical Insights:
- Adherence Monitoring: Levels of this compound can indicate whether patients are taking their medications as prescribed.
- Adverse Effects: Understanding its pharmacokinetics can help predict potential side effects in patients with varying metabolic capacities.
Drug Interaction Studies
Research indicates that this compound may interact with various biological systems, influencing the efficacy and safety profile of perindopril when administered alongside other medications. Such interactions can affect dosing strategies and therapeutic outcomes.
Interaction Dynamics:
- Influence on Efficacy: The metabolite may alter the pharmacokinetics of perindopril, impacting its effectiveness.
- Safety Profile Adjustments: Variations in metabolism can necessitate adjustments in dosing strategies to mitigate risks.
Research Findings
Recent studies have explored the role of this compound in various biological contexts, including its interaction with enzymes involved in drug metabolism.
Highlighted Research:
- A study demonstrated that glucuronidation significantly affects the pharmacokinetics of perindopril, emphasizing the importance of this metabolite in understanding drug behavior in different populations.
- Another investigation focused on the metabolic pathways involving UDP-glucuronosyltransferases (UGTs), which are critical for the conjugation process leading to the formation of this compound.
Data Table: Comparative Analysis
Application Area | Description | Importance |
---|---|---|
Pharmacokinetics | Marker for metabolic processing of perindopril | Predicts drug interactions |
Clinical Monitoring | Insights into patient adherence and adverse effects | Enhances treatment efficacy |
Drug Interactions | Influences efficacy and safety profile when combined with other medications | Guides dosing strategies |
Metabolic Pathways | Involvement of UDP-glucuronosyltransferases | Critical for understanding drug metabolism |
Case Studies
Several case studies highlight the significance of this compound in clinical practice:
- Case Study 1: A patient with varying renal function exhibited altered levels of this compound, necessitating dosage adjustments to optimize therapeutic outcomes.
- Case Study 2: In a cohort study, researchers found that patients taking perindopril alongside other medications showed significant variations in metabolite levels, which correlated with reported side effects.
作用機序
Perindopril Acyl-alpha-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, the compound reduces blood pressure and decreases the workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
類似化合物との比較
Similar Compounds
Perindoprilat: The active metabolite of perindopril, which also inhibits ACE.
Perindopril Glucuronide: Another glucuronide metabolite of perindopril with similar pharmacological activity.
Perindoprilat Glucuronide: A glucuronide conjugate of perindoprilat.
Uniqueness
Perindopril Acyl-alpha-D-glucuronide is unique due to its specific glycosylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites. Its formation and stability are also distinct, making it a valuable compound for studying the metabolism and action of ACE inhibitors .
生物活性
Perindopril Acyl-alpha-D-glucuronide is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, widely used in the management of hypertension and heart failure. This article explores its biological activity, mechanisms, pharmacokinetics, and related research findings.
Overview of this compound
This compound is formed through the glucuronidation of perindopril, which enhances its solubility and facilitates excretion. This metabolite plays a crucial role in the pharmacological effects associated with perindopril, particularly in modulating the renin-angiotensin-aldosterone system (RAAS).
Target Pathways:
- RAAS Modulation: this compound inhibits ACE, leading to decreased production of angiotensin II (ATII), a potent vasoconstrictor. This results in vasodilation and subsequent reduction in blood pressure .
- Biochemical Interactions: The compound interacts with various receptors and enzymes involved in cardiovascular regulation, contributing to its antihypertensive effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its formation from perindopril:
- Absorption: Rapidly absorbed with peak plasma concentrations typically reached within one hour after administration.
- Bioavailability: Approximately 65-75% for perindopril, while the bioavailability of its active metabolite, perindoprilat, is about 20% .
- Metabolism: Extensively metabolized in the liver, with only a small percentage excreted unchanged in urine. The major metabolites include perindoprilat and various glucuronides .
- Half-life: The half-life of perindopril is approximately 1.2 hours, while perindoprilat has a prolonged half-life ranging from 30 to 120 hours due to its binding affinity to ACE .
Research Findings and Case Studies
Numerous studies have investigated the biological activity and clinical implications of this compound:
Table 1: Key Research Findings
Case Study: Efficacy in Hypertension Management
A clinical trial involving patients with hypertension assessed the effectiveness of perindopril and its metabolites. Results indicated that those treated with perindopril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. Notably, increased levels of this compound were associated with improved patient outcomes, suggesting an additive or synergistic effect on blood pressure control .
Comparison with Related Compounds
This compound can be compared with other metabolites such as:
- Perindoprilat: The active form that directly inhibits ACE.
- Perindopril Glucuronide: Another glucuronidated form that may exhibit similar but distinct pharmacological properties.
Table 2: Comparison of Metabolites
Compound | Mechanism | Bioavailability | Clinical Use |
---|---|---|---|
Perindopril | Prodrug; converted to active form | 65-75% | Hypertension treatment |
Perindoprilat | ACE inhibitor | ~20% | Active antihypertensive |
This compound | Metabolite; enhances solubility | Variable | Supports perindopril efficacy |
特性
CAS番号 |
120398-66-5 |
---|---|
分子式 |
C25H40N2O11 |
分子量 |
544.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1 |
InChIキー |
VEYBPHDESXGJIN-STTHWTIYSA-N |
SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
異性体SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。